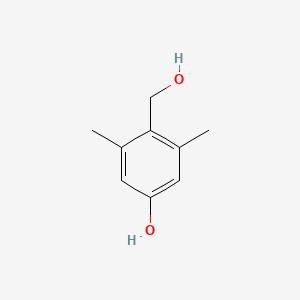

4-(Hydroxymethyl)-3,5-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,10-11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFXUDNVOYVQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376213 | |

| Record name | 4-(Hydroxymethyl)-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28636-93-3 | |

| Record name | 4-(Hydroxymethyl)-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Fundamental Structural Analysis of 4 Hydroxymethyl 3,5 Dimethylphenol

Steric and Electronic Influences on Molecular Conformation

The three-dimensional arrangement of atoms in 4-(hydroxymethyl)-3,5-dimethylphenol is a product of the steric and electronic interactions between its substituents. The benzene (B151609) ring provides a planar scaffold. In the related molecule 4-(hydroxymethyl)phenol, the phenol (B47542) oxygen and the hydroxymethyl carbon atom have been observed to lie nearly in the plane of the benzene ring. researchgate.net It is reasonable to infer a similar planarity for the core structure of this compound.

The two methyl groups at positions 3 and 5, flanking the hydroxymethyl group, introduce significant steric hindrance. This steric bulk can influence the rotational freedom of the hydroxymethyl group around its bond to the benzene ring. The presence of these bulky groups can lead to an increase in bond angles and lengths to minimize repulsive forces, potentially causing a distortion of the molecular geometry.

Aromaticity and Phenolic Reactivity in this compound

The benzene ring in this compound confers aromaticity, a state of enhanced stability due to the delocalization of π-electrons. This aromatic character dictates that the primary reactions involving the ring will be electrophilic aromatic substitutions, where an electrophile replaces a hydrogen atom on the ring.

The reactivity of the phenolic hydroxyl group is a key feature of this molecule. Phenols are generally more acidic than aliphatic alcohols due to the stabilization of the corresponding phenoxide ion through resonance. The negative charge of the phenoxide ion can be delocalized into the aromatic π-system, which is not possible for alcohols. The acidity of this compound is influenced by its substituents. The methyl groups, being electron-donating, tend to decrease the acidity of the phenol by destabilizing the phenoxide ion. Conversely, the hydroxymethyl group's electronic effect on acidity is less pronounced.

The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. This is due to the ability of the oxygen's lone pairs to donate electron density to the ring, stabilizing the carbocation intermediate formed during the reaction. Similarly, the methyl groups are also activating and ortho-, para-directing. In this compound, the positions ortho to the hydroxyl group (positions 2 and 6) are sterically hindered by the adjacent methyl groups. The para position is occupied by the hydroxymethyl group. This substitution pattern suggests that any further electrophilic substitution on the ring would be significantly influenced by both steric and electronic factors, with the remaining open positions (2 and 6) being the most likely, albeit hindered, sites for reaction.

The presence of bulky substituents ortho to the hydroxyl group classifies this compound as a hindered phenol. Hindered phenols are known for their antioxidant properties, as the steric hindrance around the hydroxyl group can stabilize the phenoxy radical that forms upon hydrogen atom donation, preventing it from engaging in further reactions that propagate oxidation.

Synthetic Strategies and Mechanistic Pathways for 4 Hydroxymethyl 3,5 Dimethylphenol

Established Synthetic Routes and Precursor Transformations

The preparation of 4-(hydroxymethyl)-3,5-dimethylphenol can be achieved through various established synthetic routes, including direct hydroxymethylation of the corresponding dimethylphenol, reduction of an aldehyde precursor, and more complex multistep preparations involving intermediate derivatization.

Hydroxymethylation Reactions of Dimethylphenols

Direct hydroxymethylation of 3,5-dimethylphenol (B42653) (also known as 3,5-xylenol) with formaldehyde (B43269) is a primary method for the synthesis of its hydroxymethyl derivatives. This reaction is an electrophilic aromatic substitution where the phenol (B47542) acts as the nucleophile. usda.gov

The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide (B78521). The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This increases the electron-donating ability of the ring, thereby activating the ortho and para positions for electrophilic attack by formaldehyde. usda.gov In the case of 3,5-dimethylphenol, the para position is sterically unhindered and electronically activated, making it the preferred site of substitution.

The reaction of phenols with formaldehyde in an alkaline solution leads to the introduction of a hydroxymethyl group at positions ortho or para to the hydroxyl group. The rate of this hydroxymethylation is proportional to the concentration of the phenolate (B1203915) anion. usda.gov Studies on the kinetics of base-catalyzed hydroxymethylation of phenol have shown that the reaction is generally a second-order ion-molecular reaction. usda.gov

The reaction conditions, particularly pH, play a significant role in determining the product distribution. While the formation of the para-hydroxymethyl product is generally favored, ortho-substitution can also occur. The ratio of ortho to para isomers can be influenced by the reaction temperature, the nature of the catalyst, and the solvent system used. capes.gov.br

Reductive Synthesis Approaches

An alternative and often more selective route to this compound involves the reduction of a corresponding aldehyde precursor, namely 4-hydroxy-3,5-dimethylbenzaldehyde. This method offers the advantage of regiochemical control, as the aldehyde group is introduced at the desired para position in a separate step prior to reduction.

The precursor, 4-hydroxy-3,5-dimethylbenzaldehyde, can be synthesized through various methods, including the oxidation of 2,4,6-trimethylphenol. researchgate.net Once the aldehyde is obtained, it can be readily reduced to the corresponding alcohol. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). ugm.ac.idnih.gov

The reduction of aldehydes with sodium borohydride is a well-established and versatile reaction in organic synthesis. It is known for its mild reaction conditions and high chemoselectivity for carbonyl groups. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. ugm.ac.id The general stoichiometry for the reduction of an aldehyde with sodium borohydride is:

4 R-CHO + NaBH₄ + 2 H₂O → 4 R-CH₂OH + NaBO₂ nih.gov

This approach provides a high yield of the desired this compound, with minimal side products. ugm.ac.id

Multistep Preparations and Intermediate Derivatization

More elaborate, multistep synthetic sequences can also be employed for the preparation of this compound. These routes may involve the use of protecting groups and a series of intermediate derivatization steps to achieve the desired substitution pattern and functional group transformation.

For instance, a general method for the preparation of phenolic alcohols involves the conversion of a phenol to an intermediate that can be selectively functionalized and subsequently converted to the hydroxymethyl group. An example of such a strategy has been demonstrated for the synthesis of the isomeric 2-hydroxymethyl-3,5-dimethylphenol. This process involved the initial aminomethylation of 3,5-dimethylphenol, followed by conversion to an acetoxy derivative, and finally, reduction with a powerful reducing agent like lithium aluminium hydride (LiAlH₄) to yield the desired phenolic alcohol. researchgate.net

A similar multistep approach could be envisioned for the synthesis of the para-isomer, this compound. This might involve the introduction of a suitable functional group at the para position of 3,5-dimethylphenol, which can then be elaborated into a hydroxymethyl group through a series of chemical transformations. Such multistep syntheses, while potentially longer, can offer greater control over the final product's structure and purity. mit.edu

Reaction Kinetics and Mechanistic Elucidation in Synthesis

Understanding the kinetics and mechanisms of the synthetic routes to this compound is essential for optimizing reaction conditions and controlling product selectivity. The formation of quinone methide intermediates and the role of catalysts are central to these mechanistic considerations.

Role of Quinone Methide Intermediates

In the base-catalyzed reaction of phenols with formaldehyde, the formation of quinone methide intermediates is a key mechanistic feature. nih.govresearchgate.net These reactive species are formed from the hydroxymethylated phenol precursors. For the synthesis of this compound, the corresponding para-quinone methide is the relevant intermediate.

Theoretical studies have confirmed the hypothesis of quinone methide formation in phenol-formaldehyde condensation reactions. nih.govmdpi.com Two primary mechanisms have been identified for the formation of quinone methides: an E1cb (elimination unimolecular conjugate base) mechanism and a water-aided intramolecular water elimination. The latter is often energetically more favorable. nih.gov

The formation of the quinone methide is considered the rate-determining step in the subsequent condensation reactions that can lead to the formation of phenolic resins. However, in the context of synthesizing the monomeric hydroxymethylphenol, controlling the reaction to favor the formation of the initial alcohol adduct and prevent further condensation is crucial. The quinone methide is a highly reactive intermediate that can readily undergo nucleophilic attack. nih.gov

Catalytic Methodologies in this compound Synthesis

The use of catalysts is fundamental in directing the synthesis of this compound, both in the initial hydroxymethylation step and in potential alternative synthetic pathways.

In the direct hydroxymethylation of 3,5-dimethylphenol with formaldehyde, base catalysts like sodium hydroxide are commonly used to facilitate the reaction by generating the more nucleophilic phenoxide ion. usda.gov The choice and concentration of the base can influence the reaction rate and the distribution of ortho and para isomers.

Acid catalysts can also be employed in phenol-formaldehyde reactions, although they typically lead to the formation of novolac resins through the generation of benzylic carbocations. For the selective synthesis of hydroxymethylphenols, base catalysis is generally preferred.

Alternative catalytic approaches can be explored to enhance the selectivity of the hydroxymethylation reaction. For example, the use of microporous titanoaluminophosphate molecular sieves has been shown to favor the ortho-selective hydroxymethylation of phenol. iitm.ac.in While not directly applied to 3,5-dimethylphenol for para-selectivity, this demonstrates the potential of solid acid/base catalysts to control the regiochemistry of the reaction.

Furthermore, in the context of multistep syntheses, various catalysts are employed for specific transformations. For example, the reduction of 4-hydroxy-3,5-dimethylbenzaldehyde can be catalyzed by transition metal complexes, although sodium borohydride is a more common stoichiometric reagent for this purpose. koreascience.kr

Scalable Synthetic Approaches and Process Optimization

Hydroxymethylation of 3,5-Dimethylphenol

The most direct method for the synthesis of this compound is the electrophilic substitution reaction of 3,5-dimethylphenol with formaldehyde. This reaction is typically carried out under basic conditions, where the phenoxide ion, a more potent nucleophile than the phenol itself, attacks the electrophilic carbon of formaldehyde.

The reaction of 3,5-dimethylphenol with formaldehyde can yield both the mono-hydroxymethylated product and a di-hydroxymethylated byproduct, 2,6-bis(hydroxymethyl)-3,5-dimethylphenol, depending on the reaction conditions. Consequently, process optimization is crucial to selectively favor the formation of the desired para-substituted mono-alcohol. Key parameters that influence the selectivity and yield of this reaction include the choice of catalyst, solvent, reaction temperature, and the molar ratio of the reactants.

While specific scalable process data for the exclusive synthesis of this compound is not extensively detailed in publicly available literature, general conditions for the hydroxymethylation of phenols can be adapted and optimized. For instance, base-catalyzed hydroxymethylation of phenols is often conducted at temperatures around 30°C in a 10% aqueous dimethylformamide (DMF) solution with sodium hydroxide as the catalyst. The optimization of these parameters for 3,5-dimethylphenol would be a critical step in developing a scalable process.

Table 1: Illustrative Reaction Conditions for the Hydroxymethylation of Phenols

| Parameter | Condition | Rationale |

| Reactants | 3,5-Dimethylphenol, Formaldehyde | - |

| Catalyst | Sodium Hydroxide (NaOH) | Base catalyst to generate the more reactive phenoxide ion. |

| Solvent | 10% Aqueous Dimethylformamide (DMF) | To ensure solubility of both the phenol and the catalyst. |

| Temperature | 30°C | Milder temperatures can help control the rate of reaction and improve selectivity. |

| Molar Ratio | Excess 3,5-dimethylphenol | To favor mono-substitution over di-substitution. |

This table presents generalized conditions based on the hydroxymethylation of phenols and would require specific optimization for the synthesis of this compound.

Reduction of 3,5-Dimethyl-4-hydroxybenzaldehyde (B108906)

An alternative and highly promising scalable route to this compound involves a two-step process: the synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde followed by its reduction.

Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde:

A high-yield synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde has been reported from the oxidation of 2,4,6-trimethylphenol. This method has demonstrated an impressive yield of 88%, making it an attractive starting point for a scalable manufacturing process.

Reduction to this compound:

The subsequent step involves the reduction of the aldehyde functional group of 3,5-dimethyl-4-hydroxybenzaldehyde to a primary alcohol. This transformation can be efficiently achieved using various reducing agents. For industrial-scale production, sodium borohydride (NaBH₄) is often the reagent of choice due to its selectivity, milder reaction conditions, and lower cost compared to other reducing agents like lithium aluminum hydride (LiAlH₄).

The optimization of this reduction step would involve a careful study of parameters such as the choice of solvent, reaction temperature, and the stoichiometry of the reducing agent to maximize the yield and purity of the final product while ensuring a safe and cost-effective process.

Table 2: Potential Scalable Process for the Reduction of 3,5-Dimethyl-4-hydroxybenzaldehyde

| Step | Reactant(s) | Reagent(s)/Catalyst | Solvent | Temperature | Yield |

| 1. Oxidation | 2,4,6-Trimethylphenol | Oxidizing Agent | - | - | 88% |

| 2. Reduction | 3,5-Dimethyl-4-hydroxybenzaldehyde | Sodium Borohydride (NaBH₄) | Ethanol/Methanol | Room Temperature | High (expected) |

The yield for the reduction step is anticipated to be high based on similar reductions of substituted benzaldehydes, but specific optimization for this substrate would be necessary to determine the exact scalable yield.

Chemical Transformations and Reaction Profile of 4 Hydroxymethyl 3,5 Dimethylphenol

Oxidative and Reductive Reactivity

As a sterically hindered phenol (B47542), 4-(hydroxymethyl)-3,5-dimethylphenol exhibits significant antioxidant properties. amfine.comvinatiorganics.com This reactivity stems from the ability of the phenolic hydroxyl group to donate its hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. vinatiorganics.com

Oxidative Reactions: The primary oxidative pathway involves the formation of a stable phenoxyl radical. The steric shielding provided by the 3,5-dimethyl groups enhances the stability of this radical, preventing rapid subsequent reactions that could lead to degradation. rsc.org This phenoxyl radical can then participate in various termination reactions.

Under stronger oxidizing conditions, the hydroxymethyl group can also be oxidized. Depending on the reagent and reaction conditions, it can be converted to an aldehyde (4-hydroxy-3,5-dimethylbenzaldehyde) or further to a carboxylic acid (4-hydroxy-3,5-dimethylbenzoic acid).

Radical Scavenging: The compound readily reacts with peroxy radicals, transferring a hydrogen atom from the phenolic OH group to form a hydroperoxide and a stabilized phenoxyl radical. amfine.com

Quinone Methide Formation: In some contexts, hindered phenols can be oxidized to form quinone methides, which are reactive intermediates. nih.gov

Reductive Reactivity: The aromatic phenol structure of this compound is generally resistant to reduction under standard chemical conditions. The hydroxymethyl group, being a primary alcohol, is also at a low oxidation state and not readily reduced. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the aromatic ring could be reduced to a cyclohexyl ring, though this is not a typical transformation for this class of compounds.

Table 1: Summary of Oxidative and Reductive Reactions

| Reaction Type | Reagent/Condition | Product(s) |

|---|---|---|

| Oxidation | ||

| Radical Scavenging | Peroxy radicals (ROO•) | Stabilized phenoxyl radical + Hydroperoxide (ROOH) |

| Alcohol Oxidation | Mild oxidizing agents (e.g., PCC) | 4-Hydroxy-3,5-dimethylbenzaldehyde |

| Alcohol Oxidation | Strong oxidizing agents (e.g., KMnO₄) | 4-Hydroxy-3,5-dimethylbenzoic acid |

| Reduction | ||

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Rh/C), high pressure/temp | 4-(Hydroxymethyl)-3,5-dimethylcyclohexanol |

Nucleophilic Substitution and Esterification Reactions

The hydroxymethyl group is the primary site for nucleophilic substitution and esterification reactions. As a benzylic alcohol, its reactivity is enhanced due to the stability of the potential carbocation intermediate.

Esterification: this compound readily undergoes esterification with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid) yields an ester and water.

Reaction with Acid Chlorides: More vigorous reaction with an acid chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, produces the ester.

Nucleophilic Substitution: The hydroxyl of the hydroxymethyl group can be displaced by nucleophiles. This usually requires protonation of the hydroxyl group by an acid to form a good leaving group (water).

Halogenation: Treatment with hydrogen halides (e.g., HBr, HCl) can convert the hydroxymethyl group into a halomethyl group (e.g., 4-(bromomethyl)-3,5-dimethylphenol).

Table 2: Nucleophilic Substitution and Esterification Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) / H⁺ | 4-(acyloxymethyl)-3,5-dimethylphenol |

| Esterification | Acid Chloride (R-COCl) / Base | 4-(acyloxymethyl)-3,5-dimethylphenol |

| Nucleophilic Substitution | Hydrogen Bromide (HBr) | 4-(Bromomethyl)-3,5-dimethylphenol |

Electrophilic Aromatic Substitution Patterns

The phenol ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl group and, to a lesser extent, the two methyl groups.

The hydroxyl group is a powerful ortho, para-director. In this molecule, the para position is occupied by the hydroxymethyl group. The two ortho positions (C2 and C6) are sterically hindered by the adjacent methyl groups at C3 and C5. However, these ortho positions remain the most nucleophilic sites on the ring. Therefore, electrophilic substitution is expected to occur primarily at the C2 and C6 positions.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in a suitable solvent can lead to mono- or di-substitution at the C2 and C6 positions, yielding compounds like 2-bromo-4-(hydroxymethyl)-3,5-dimethylphenol.

Nitration: Nitration using nitric acid in sulfuric acid is complex, as the reagents can also oxidize the starting material. Under controlled conditions, it would be expected to yield 2-nitro-4-(hydroxymethyl)-3,5-dimethylphenol.

Hydroxymethylation: In the presence of a base and formaldehyde (B43269), further hydroxymethylation can occur at the ortho positions. usda.govprepchem.com

Table 3: Predicted Electrophilic Aromatic Substitution Products

| Reaction | Reagent | Major Product(s) |

|---|---|---|

| Bromination | Br₂ | 2-Bromo-4-(hydroxymethyl)-3,5-dimethylphenol |

| Chlorination | Cl₂ | 2-Chloro-4-(hydroxymethyl)-3,5-dimethylphenol |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-(hydroxymethyl)-3,5-dimethylphenol |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl-4-(hydroxymethyl)-3,5-dimethylphenol |

Coupling Reactions and Oligomerization Mechanisms

The activated aromatic ring and the presence of the hydroxymethyl group allow this compound to participate in coupling and oligomerization reactions, most notably in the formation of phenolic resins.

Phenol-Formaldehyde Type Reactions: This molecule is a key structural motif in the synthesis of certain phenolic resins (resoles or novolacs). The hydroxymethyl group can react with an activated ortho position of another molecule.

Acid-Catalyzed Condensation: Under acidic conditions, the hydroxymethyl group can be protonated, eliminate water to form a benzylic carbocation, which then attacks the electron-rich ring of another phenol molecule at the C2 or C6 position. This forms a methylene (B1212753) bridge between the two aromatic units.

Base-Catalyzed Condensation: Under basic conditions, the molecule can react with formaldehyde to introduce additional hydroxymethyl groups at the ortho positions, which can then condense with other phenol rings. usda.gov

Oxidative Coupling: The phenoxyl radical, formed via oxidation as described in section 3.1, can undergo radical-radical coupling.

Dimerization: Two phenoxyl radicals can couple to form C-C or C-O linked dimers. For instance, coupling at the ortho positions could lead to a biphenol structure, or coupling could result in the formation of a diphenyl ether linkage.

Design and Synthesis of 4 Hydroxymethyl 3,5 Dimethylphenol Derivatives

Functionalization at the Hydroxyl and Hydroxymethyl Groups

The presence of both a phenolic hydroxyl and a primary alcohol (hydroxymethyl) group in 4-(hydroxymethyl)-3,5-dimethylphenol offers a rich platform for selective functionalization. These two hydroxyl groups exhibit different reactivity profiles, enabling the targeted synthesis of a variety of derivatives, including ethers, esters, and halogenated compounds.

The phenolic hydroxyl group, being more acidic than the hydroxymethyl group, can be selectively deprotonated and subsequently alkylated or acylated under appropriate conditions. For instance, etherification can be achieved by reacting the compound with alkyl halides in the presence of a base. Similarly, esterification of the phenolic hydroxyl can be accomplished using acyl chlorides or acid anhydrides.

Conversely, the hydroxymethyl group behaves as a typical primary alcohol. One notable reaction is its conversion to a chloromethyl group upon treatment with hydrochloric acid. This substitution reaction specifically targets the benzylic alcohol, leaving the phenolic hydroxyl group intact. This transformation provides a valuable intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

| Functional Group | Reagents and Conditions | Product Type |

| Phenolic Hydroxyl | Alkyl halide, Base | Phenolic Ether |

| Phenolic Hydroxyl | Acyl chloride or Acid anhydride | Phenolic Ester |

| Hydroxymethyl | Hydrochloric Acid (HCl) | 4-(Chloromethyl)-3,5-dimethylphenol |

Aromatic Ring Functionalization and Substituent Effects

The aromatic ring of this compound is activated towards electrophilic substitution by the strongly activating and ortho-, para-directing phenolic hydroxyl group and the two weakly activating and ortho-, para-directing methyl groups. The hydroxymethyl group is a weakly deactivating, meta-directing group. The interplay of these substituent effects governs the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts alkylation.

Considering the directing effects, the positions ortho to the powerful hydroxyl group (positions 2 and 6) are the most activated sites for electrophilic attack. In the case of this compound, these positions are already occupied by methyl groups. Therefore, electrophilic substitution is predicted to occur at the remaining activated positions.

Studies on the nitration of the closely related 3,5-dimethylphenol (B42653) provide valuable insight. The reaction of 3,5-dimethylphenol with dilute nitric acid yields two primary mononitrated products: 2-nitro-3,5-dimethylphenol and 4-nitro-3,5-dimethylphenol. vaia.com This demonstrates that the positions ortho and para to the hydroxyl group are indeed the favored sites for substitution. By analogy, for this compound, electrophilic attack would be directed to the positions ortho to the hydroxyl group, which are sterically hindered by the adjacent methyl groups, and to the position para to the hydroxyl group, which is occupied by the hydroxymethyl group. The position ortho to the hydroxymethyl group and meta to the hydroxyl group (position 2 and 6) are also possible sites of substitution.

The Mannich reaction, a classic example of electrophilic aromatic substitution involving C-alkylation, has been successfully performed on various phenols. researchgate.netmdpi.comresearchgate.netcore.ac.uk This reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group. Given the steric hindrance at the ortho positions of this compound, the feasibility and regioselectivity of a Mannich reaction on this specific substrate would be an interesting area for investigation.

| Reaction Type | Reagent | Expected Product(s) |

| Nitration | Dilute Nitric Acid | Nitro-substituted derivatives |

| Halogenation | Halogen (e.g., Br₂) | Halo-substituted derivatives |

| Mannich Reaction | Formaldehyde (B43269), Secondary Amine | Aminomethyl-substituted derivatives |

Synthesis of Polymeric and Oligomeric Structures from this compound

The bifunctional nature of this compound, possessing both a phenolic hydroxyl and a hydroxymethyl group, makes it a valuable monomer for the synthesis of various polymeric and oligomeric structures. Its ability to undergo polycondensation reactions allows for the formation of polyesters, polyethers, and phenolic resins.

In the synthesis of polyesters, the hydroxyl and hydroxymethyl groups of this compound can react with dicarboxylic acids or their derivatives. mdpi.commdpi.comiscientific.orgwhiterose.ac.uk Depending on the reaction conditions and the stoichiometry of the reactants, either the phenolic hydroxyl, the hydroxymethyl group, or both can participate in ester bond formation, leading to linear or cross-linked polyester (B1180765) networks.

Similarly, this compound can be utilized in the synthesis of polyethers. The phenolic hydroxyl group can be converted to an alkoxide and reacted with a dihaloalkane, or the hydroxymethyl group can be involved in condensation reactions to form ether linkages.

Furthermore, this compound is a suitable candidate for the production of phenolic resins. Phenolic resins are typically formed through the reaction of phenols with formaldehyde. The hydroxymethyl group already present in the molecule can participate in condensation reactions with the activated aromatic ring of another monomer unit, leading to the formation of methylene (B1212753) bridges and the growth of the polymer chain. This process is fundamental to the curing of resol-type phenolic resins.

| Polymer Type | Co-monomer/Reaction Type | Key Linkage |

| Polyester | Dicarboxylic acid/anhydride | Ester |

| Polyether | Dihaloalkane/Condensation | Ether |

| Phenolic Resin | Self-condensation or with other phenols | Methylene bridge |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The directing effects of the substituents on the aromatic ring of this compound play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group is a powerful activating and ortho-, para-director. The two methyl groups are also activating and ortho-, para-directing. The hydroxymethyl group is weakly deactivating and meta-directing.

In electrophilic aromatic substitution reactions, the positions ortho to the hydroxyl group (positions 2 and 6) are the most electronically activated. However, in this compound, these positions are blocked by the methyl groups. The next most activated position is para to the hydroxyl group, which is occupied by the hydroxymethyl group. Therefore, electrophilic attack is most likely to occur at the remaining positions on the ring, with the precise outcome depending on the specific electrophile and reaction conditions. For example, in the nitration of the related 3,5-dimethylphenol, substitution occurs at both the ortho and para positions relative to the hydroxyl group. vaia.com

Stereoselectivity: The parent molecule, this compound, is achiral and does not possess any stereocenters. However, derivatization reactions can introduce chirality into the molecule. For instance, if the hydroxymethyl group is oxidized to a secondary alcohol, a new stereocenter would be created. Similarly, reactions that introduce a chiral substituent onto the aromatic ring or at the hydroxyl or hydroxymethyl groups would result in the formation of stereoisomers.

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Hydroxymethyl 3,5 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-(hydroxymethyl)-3,5-dimethylphenol. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methyl protons, the hydroxymethyl protons, and the phenolic hydroxyl proton. The two aromatic protons are chemically equivalent and are expected to appear as a singlet in the aromatic region (typically δ 6.5-7.5 ppm). The six protons of the two equivalent methyl groups will also produce a sharp singlet, generally in the upfield region (around δ 2.0-2.5 ppm). The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet, with a chemical shift influenced by the adjacent hydroxyl group and the aromatic ring (typically δ 4.0-5.0 ppm). The phenolic hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically found between δ 4.0-7.0 ppm. The alcoholic hydroxyl proton of the hydroxymethyl group would also present a signal that can exchange with deuterated solvents.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic ring will show distinct signals in the downfield region (δ 110-160 ppm). The quaternary carbons, including the one bearing the hydroxyl group and the ones attached to the methyl groups, will have characteristic chemical shifts. The carbon of the hydroxymethyl group is expected in the δ 60-70 ppm range, while the methyl group carbons will appear in the upfield region (δ 15-25 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Aromatic CH | 6.5 - 7.0 | 115 - 125 |

| Methyl (CH₃) | 2.1 - 2.4 | 15 - 25 |

| Hydroxymethyl (CH₂) | 4.4 - 4.8 | 60 - 70 |

| Phenolic OH | 4.0 - 7.0 (variable, broad) | - |

| Alcoholic OH | 2.0 - 4.0 (variable) | - |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-CH₃ | - | 135 - 145 |

Note: The predicted values are based on established chemical shift ranges for similar functional groups and substitution patterns. oregonstate.edupdx.edusigmaaldrich.com

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for probing its electronic transitions.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, and aromatic C=C bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups, with the broadness arising from hydrogen bonding. mdpi.com The C-H stretching vibrations of the aromatic ring and the methyl and hydroxymethyl groups are expected in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations for the phenolic and alcoholic groups are expected to be in the 1000-1250 cm⁻¹ region.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds typically exhibit absorption bands in the ultraviolet region. For instance, 3,5-dimethylphenol (B42653) shows an absorption band at 281 nm in cyclohexane. nih.gov The presence of the hydroxymethyl group in this compound is expected to cause a slight shift in the absorption maximum (λmax) compared to 3,5-dimethylphenol. The electronic transitions are typically π → π* transitions within the benzene (B151609) ring.

Table 2: Expected IR Absorption Bands and UV-Vis Absorption for this compound

| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| Infrared (IR) | O-H stretch (phenolic and alcoholic) | 3200 - 3600 (broad) |

| Infrared (IR) | C-H stretch (aromatic and aliphatic) | 2850 - 3100 |

| Infrared (IR) | C=C stretch (aromatic) | 1450 - 1600 |

| Infrared (IR) | C-O stretch (phenolic and alcoholic) | 1000 - 1250 |

Mass Spectrometry for Molecular Structure and Degradation Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound (molar mass: 152.19 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 152.

The fragmentation pattern will be characteristic of a benzyl (B1604629) alcohol derivative. A prominent fragmentation pathway would involve the loss of a hydrogen atom to form a stable benzylic cation at m/z 151. Another key fragmentation would be the loss of the hydroxymethyl group (•CH₂OH, 31 u) to give a fragment at m/z 121, or the loss of water (H₂O, 18 u) from the molecular ion, leading to a peak at m/z 134. Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group can also occur, leading to various fragment ions. For example, the mass spectrum of the related compound 4-hydroxymethyl-2,6-dimethylphenol shows a molecular ion peak at 152 m/z. usda.gov

Studies on the degradation of related phenolic compounds can provide insights into the potential degradation products of this compound. For instance, the thermo-oxidative degradation of a [4-(hydroxymethyl)phenoxymethyl] polystyrene resin yields products such as phenol (B47542) and benzaldehyde. mdpi.com The biodegradation of dimethylphenols can lead to hydroxylated benzoic acids and benzaldehydes. nih.gov Therefore, under certain degradation conditions, this compound could potentially degrade into products like 3,5-dimethylbenzaldehyde (B1265933) or 4-hydroxy-3,5-dimethylbenzoic acid.

Density Functional Theory (DFT) and Quantum-Chemical Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net

Electronic Structure and Frontier Molecular Orbital Analysis

DFT calculations can provide detailed information about the electronic structure of this compound. The distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are key to understanding its reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting the sites of electrophilic and nucleophilic attack, respectively. For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Frontier molecular orbital theory is particularly relevant in explaining the mechanism of reactions such as the hydroxymethylation of phenols. usda.gov

Reaction Pathway Modeling and Transition State Characterization

DFT calculations can be employed to model reaction pathways and characterize transition states for reactions involving this compound. This is particularly useful for understanding reaction mechanisms and predicting reaction kinetics. For instance, the reaction of phenols with formaldehyde (B43269) to form hydroxymethyl derivatives can be modeled to determine the activation energies and the structures of the transition states. usda.gov Such studies can elucidate the role of catalysts and the effect of substituents on the reaction rate. By mapping the potential energy surface, the most favorable reaction pathways can be identified.

Theoretical Vibrational and NMR Chemical Shift Predictions

A significant application of DFT is the prediction of spectroscopic data. Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. wu.ac.th Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy. wu.ac.th These theoretical predictions are invaluable, especially when experimental data is difficult to obtain. By comparing the calculated spectra with experimental data of related compounds, the accuracy of the computational method can be validated, and a more confident structural assignment can be made for the target molecule.

Applications in Contemporary Organic Synthesis and Chemical Biology

4-(Hydroxymethyl)-3,5-dimethylphenol as a Versatile Synthetic Building Block

This compound, also known as 4-Hydroxy-2,6-dimethylbenzyl alcohol, is a bifunctional organic compound that serves as a valuable building block in organic synthesis. frontierspecialtychemicals.comchemscene.com Its structure incorporates both a reactive hydroxymethyl group (-CH₂OH) and a phenolic hydroxyl group (-OH) on a dimethyl-substituted benzene (B151609) ring. This unique combination of functional groups allows for selective reactions at different sites, making it a versatile precursor for a variety of more complex molecules. frontierspecialtychemicals.comchemscene.com

The phenolic hydroxyl group imparts acidic properties and allows for reactions such as etherification and esterification. The hydroxymethyl group, a primary alcohol, can undergo oxidation to form an aldehyde or carboxylic acid, or be converted into other functional groups like halides for subsequent nucleophilic substitution reactions. The presence of two methyl groups on the aromatic ring influences the electronic properties and steric environment of the reactive sites. This compound is recognized as a useful intermediate in the synthesis of various chemical structures. frontierspecialtychemicals.com The parent compound, 3,5-dimethylphenol (B42653), is itself a versatile building block used to create more complex compounds, including resins and other chemical intermediates, suggesting the wide-ranging applicability of its derivatives. hsppharma.com

Precursor for Complex Molecular Architectures

The dual functionality of this compound makes it an ideal starting material for the construction of complex molecular frameworks. It can participate in polymerization reactions, similar to other hydroxymethylated phenols, to form phenolic resins or novolaks. researchgate.net In these reactions, the hydroxymethyl group can react with the activated aromatic ring of another phenol (B47542) molecule, leading to the formation of methylene (B1212753) bridges (-CH₂-) that link the phenolic units. This process can be repeated to build up large, cross-linked polymer networks.

Furthermore, the structure of this compound can be incorporated into larger, discrete molecules. For example, its core is found within more complex structures like 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol, demonstrating its role as a foundational piece in building larger molecules with specific functionalities. nih.gov The ability to selectively modify either the phenolic or the benzylic alcohol group allows for a stepwise synthetic approach, enabling the controlled assembly of intricate chemical architectures.

Role in Ligand Synthesis and Coordination Chemistry

The phenolic and alcohol groups in this compound provide potential coordination sites for metal ions, making it a candidate for ligand synthesis. While specific research on this compound as a ligand is not extensively detailed, analogous phenolic compounds are widely used in coordination chemistry. For instance, Schiff base ligands are often formed by the condensation of a phenolic aldehyde or ketone with a primary amine. semanticscholar.org The resulting ligands, containing both phenolic oxygen and imine nitrogen atoms, are excellent chelators for a variety of metal ions. semanticscholar.org

By oxidizing the hydroxymethyl group of this compound to an aldehyde, it could be readily converted into a Schiff base ligand. The phenolic oxygen, once deprotonated, can act as a donor atom, while the imine nitrogen from the newly formed Schiff base would provide a second coordination site. The dimethyl substituents on the phenyl ring would sterically and electronically tune the properties of the resulting metal complex. Such complexes have applications in catalysis, materials science, and bioinorganic chemistry. semanticscholar.org

Intermediacy in Pharmaceutical and Agrochemical Synthesis

Phenolic compounds are crucial intermediates in the synthesis of many pharmaceuticals and agrochemicals. hsppharma.com For example, the structurally related compound 4-Chloro-3,5-dimethylphenol is utilized as an antiseptic, disinfectant, and antimicrobial agent in various formulations. chemicalbook.comgoogle.com 3,5-Dimethylphenol, the parent phenol, serves as a precursor for carbamate (B1207046) insecticides. hsppharma.comnih.gov

Given this context, this compound represents a key intermediate for introducing the 3,5-dimethylphenol moiety into biologically active molecules. The hydroxymethyl group provides a reactive handle for derivatization, allowing the core structure to be linked to other molecular fragments to create new drug candidates or pesticide agents. Its bifunctional nature allows for the creation of diverse libraries of compounds for biological screening, potentially leading to the discovery of new therapeutic agents or crop protection chemicals.

Contribution to Materials Science and Polymer Chemistry Research

Utilization in Polymer Backbone Construction

The bifunctional nature of 4-(Hydroxymethyl)-3,5-dimethylphenol, possessing both a phenolic hydroxyl and a benzylic hydroxyl group, makes it a valuable monomer for step-growth polymerization. These functional groups can react through various mechanisms to form key linkages such as ether and ester bonds, integrating the dimethylphenol moiety directly into the main chain of a polymer.

For instance, the phenolic hydroxyl group can participate in nucleophilic substitution reactions, typically with activated halides, to form ether linkages. This is a common strategy in the synthesis of poly(aryl ether)s, a class of high-performance thermoplastics known for their thermal stability and chemical resistance. Concurrently, the hydroxymethyl group can be utilized in condensation reactions, for example, with carboxylic acids or their derivatives, to form polyester (B1180765) backbones. The presence of the two methyl groups on the benzene (B151609) ring can enhance the solubility and processability of the resulting polymers by disrupting chain packing and reducing crystallinity.

Synthesis of Poly(aryl ether) Dendrimers and Monodendrons

While direct and extensive research specifically employing this compound for dendrimer synthesis is not widely documented, the synthesis of poly(aryl ether) dendrimers and monodendrons has been successfully achieved using structurally similar monomers, such as 3,5-bis(hydroxymethyl)phenol. researchgate.netscilit.com This established methodology provides a strong precedent for the potential use of this compound in creating highly branched, tree-like macromolecules.

In a convergent synthesis approach, monodendrons (the wedge-like branches of a dendrimer) could be built generation by generation. The single hydroxymethyl group of this compound could be reacted with a molecule containing two reactive groups, leading to the next generation with an increased number of peripheral functionalities. The phenolic hydroxyl would serve as the focal point for subsequent reactions. This iterative process allows for the precise control over the size, shape, and functionality of the resulting dendritic structures.

Development of Advanced Functional Materials

The incorporation of this compound into polymer structures can lead to the development of advanced functional materials with tailored properties. The phenolic hydroxyl group is a key feature, as it can be further modified post-polymerization to introduce specific functionalities. For example, it can be a site for grafting other polymer chains, attaching cross-linking agents, or introducing groups that can impart properties like flame retardancy, antioxidant capabilities, or specific recognition sites for sensing applications.

The inherent structure of the dimethylphenol unit can also contribute to the material's performance. The aromatic rings enhance thermal stability, while the methyl groups can improve solubility in organic solvents, facilitating processing and film formation. These characteristics are desirable in applications such as advanced coatings, membranes for separations, and matrices for composite materials.

Influence on Polymer Properties and Performance

The inclusion of this compound as a monomeric unit is expected to have a significant impact on the thermal, mechanical, and chemical properties of the resulting polymers.

Thermal Properties: The aromatic nature of the phenol (B47542) ring contributes to a higher glass transition temperature (Tg) and enhanced thermal stability of the polymer. The methyl substituents may slightly decrease the Tg compared to an unsubstituted phenol, but they also hinder chain packing, which can lead to amorphous polymers with a broad processing window.

Solubility and Processability: A significant advantage of using this compound is the anticipated improvement in polymer solubility. The methyl groups increase the free volume and disrupt the close packing of polymer chains, making it easier for solvent molecules to penetrate and dissolve the polymer. This is particularly beneficial for high-performance polymers that are often difficult to process due to their poor solubility.

Below is a table summarizing the anticipated effects of incorporating this compound into a polymer backbone:

| Property | Anticipated Influence of this compound | Rationale |

| Glass Transition Temperature (Tg) | Increase | Introduction of rigid aromatic rings into the polymer backbone. |

| Thermal Stability | Enhancement | The inherent thermal stability of the aromatic phenolic structure. |

| Crystallinity | Decrease | The non-linear structure and methyl groups disrupt regular chain packing. |

| Solubility | Improvement | Methyl groups increase free volume and reduce intermolecular forces, aiding dissolution. |

| Tensile Strength | Potential for high strength | The rigidity of the aromatic backbone contributes to stiffness and strength. |

| Processability | Improvement | Enhanced solubility allows for easier solution-based processing techniques. |

Biological Activities and Molecular Mechanisms of Action

Investigation of Molecular Target Interactions

While specific molecular targets for 4-(hydroxymethyl)-3,5-dimethylphenol have not been extensively elucidated in the available literature, the interaction of phenolic compounds with proteins is a well-established area of study. The binding of phenols to proteins is primarily governed by non-covalent interactions, such as hydrophobic interactions and hydrogen bonding. nih.gov

The amphiphilic nature of the phenolic ring, with its hydrophobic aromatic structure and polar hydroxyl groups, facilitates these interactions. nih.gov The planar aromatic ring can engage in π-stacking interactions with aromatic amino acid residues within a protein's structure. nih.gov Simultaneously, the hydroxyl groups can act as both hydrogen bond donors and acceptors, forming connections with polar amino acid side chains on the protein surface or within its active site. nih.govnih.gov The nature and strength of these interactions are influenced by factors such as the molecular weight, hydrophobicity, and structural flexibility of the phenolic compound, as well as the protein's structure and the surrounding environment. nih.gov

Table 1: General Modes of Protein-Phenolic Interactions

| Type of Interaction | Description |

| Hydrophobic Interactions | The aromatic ring of the phenol (B47542) interacts with nonpolar regions of the protein. |

| Hydrogen Bonding | The hydroxyl group of the phenol forms hydrogen bonds with polar amino acid residues. |

| Covalent Interactions | Irreversible binding can occur under specific conditions, such as in the presence of phenolic oxidases or under alkaline conditions. nih.gov |

It is important to note that while these general principles apply to phenolic compounds, dedicated studies are required to identify the specific protein targets of this compound and the precise nature of their interactions.

Mechanisms of Antioxidant Activity

This compound belongs to the class of hindered phenolic antioxidants. vinatiorganics.com The antioxidant mechanism of these compounds primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thus terminating oxidative chain reactions. vinatiorganics.compartinchem.com This process is often referred to as radical scavenging.

The key mechanisms by which phenolic compounds exert their antioxidant activity are:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The resulting phenoxyl radical is stabilized by resonance, making it less reactive and less likely to propagate the oxidative chain reaction. partinchem.comuc.pt

Single Electron Transfer (SET): In the SET mechanism, the phenolic compound donates an electron to the free radical, forming a radical cation from the phenol and an anion from the free radical. nih.gov

The presence of bulky substituent groups on the benzene (B151609) ring, as in the case of this compound, can create steric hindrance around the hydroxyl group. This hindrance can influence the reactivity of the hydroxyl group, making it more selective towards reacting with free radicals. vinatiorganics.com The stability of the resulting phenoxyl radical is crucial for the antioxidant efficacy, as a more stable radical is less likely to initiate new oxidation reactions. partinchem.com

Potential Antimicrobial Mechanisms (referencing related phenolic compounds)

The lipophilic nature of many phenolic compounds allows them to partition into the lipid bilayer of the bacterial cell membrane. nih.gov This can lead to a cascade of events, including:

Increased Membrane Permeability: The integration of phenolic compounds into the membrane can disrupt its structure, leading to increased permeability and the leakage of intracellular components such as ions, ATP, and nucleic acids. frontiersin.orgmdpi.com

Disruption of Membrane-Bound Enzymes: Many essential cellular processes, such as electron transport and ATP synthesis, are carried out by enzymes embedded in the cell membrane. Phenolic compounds can interfere with the function of these enzymes. frontiersin.org

Alteration of Membrane Fluidity: Changes in the fluidity of the cell membrane can impair its normal functions and affect the activity of membrane proteins. mdpi.com

The effectiveness of these mechanisms can vary depending on the specific phenolic compound and the type of bacteria (Gram-positive or Gram-negative), due to differences in their cell wall structures. nih.gov

DNA Interaction Studies (cleavage and binding)

Direct studies on the interaction of this compound with DNA are limited. However, research on other small natural organic molecules, including polyphenols, suggests that they can interact with DNA. nih.gov These interactions can be either protective or damaging, depending on the compound, its concentration, and the presence of other factors like metal ions. nih.govmdpi.comnih.gov

Phenolic compounds can bind to DNA through various modes, including intercalation between base pairs and binding to the major or minor grooves. plos.orgresearchgate.net The ability of some phenolic compounds to chelate metal ions can also play a role in their interaction with DNA, as metal-phenolic complexes may exhibit different binding affinities and reactivities. mdpi.com

It has been observed that some phenolic compounds can protect DNA from oxidative damage, while at higher concentrations, they may exhibit pro-oxidant effects and contribute to DNA damage. nih.govnih.govresearchgate.net The presence of phenolic compounds during DNA extraction from plants can also be problematic, as they can bind to the nucleic acids and interfere with subsequent molecular analyses. academicjournals.org

Enzyme Modulation and Inhibition Mechanisms (referencing related compounds)

Phenolic compounds are known to modulate the activity of a wide range of enzymes. nih.govresearchgate.net This modulation can be either inhibitory or, in some cases, activating. The inhibition of enzymes by phenolic compounds can occur through several mechanisms, including:

Binding to the Active Site: Phenolic compounds can act as competitive or non-competitive inhibitors by binding to the active site of an enzyme, preventing the substrate from binding. nih.gov

Covalent Modification: Some phenolic compounds can form covalent bonds with nucleophilic amino acid residues (such as cysteine and lysine) in the enzyme, leading to irreversible inhibition. nih.gov

Complexation with Metal Cofactors: Many enzymes require metal ions as cofactors for their activity. Phenolic compounds with chelating properties can bind to these metal ions, rendering the enzyme inactive. researchgate.net

Protein Precipitation: At high concentrations, some polyphenols, particularly tannins, can form insoluble complexes with proteins, including enzymes, leading to a loss of their activity. nih.gov

Phenolic compounds have been shown to inhibit various enzymes, including digestive enzymes like α-amylase, trypsin, and lipase, as well as enzymes involved in metabolic syndrome such as α-glucosidase. nih.govnih.govnih.govembrapa.br The extent of inhibition is dependent on the structure of the phenolic compound and the specific enzyme. nih.govresearchgate.net Flavonoids, a class of polyphenols, are often noted for their significant enzyme inhibitory capacity. researchgate.net

Environmental Behavior and Degradation Pathways

Persistence and Distribution in Aquatic Environments (referencing related compounds)

The persistence and distribution of phenolic compounds in aquatic environments are governed by a combination of their physicochemical properties and the prevailing environmental conditions. For substituted phenols, properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are key determinants of their fate.

Generally, phenols with alkyl substituents, such as dimethylphenols, exhibit moderate mobility in soil and can adsorb to suspended solids and sediment in water. For instance, 3,5-dimethylphenol (B42653) has Koc values ranging from 190-1400, indicating low to moderate mobility in soil. The environmental half-life of many phenols is relatively short, often measured in days under aerobic conditions, due to microbial degradation. Once a source of contamination is removed, environmental levels tend to decrease rapidly.

The presence of a hydroxymethyl group on the aromatic ring of 4-(Hydroxymethyl)-3,5-dimethylphenol is expected to increase its water solubility compared to a simple dimethylphenol. This increased hydrophilicity would likely lead to lower adsorption to sediment and suspended solids, resulting in higher concentrations in the water column and potentially greater mobility in aquatic systems. However, like other phenols, it is not expected to bioaccumulate significantly, with a rapid depuration rate from organisms like fish. The table below summarizes the physicochemical properties of related phenolic compounds, which can be used to estimate the behavior of this compound.

Table 1: Physicochemical Properties of Related Phenolic Compounds

| Compound | Water Solubility (mg/L) | log Kow | Vapor Pressure (mm Hg) |

|---|---|---|---|

| Phenol (B47542) | 83000 | 1.46 | 0.35 |

| 3,5-Dimethylphenol | 4880 | 2.35 | 0.041 |

| 4-Ethylphenol | 9000 | 2.58 | 0.02 |

| Nonylphenol | 6 | 4.48 | 0.00002 |

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic pollutants from water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). cdnsciencepub.com These processes, including ozonation, photocatalysis with titanium dioxide (TiO2), and Fenton reactions, have proven effective in degrading a wide range of phenolic compounds. utoronto.caresearchgate.net

The efficiency of AOPs in degrading substituted phenols is influenced by the nature and position of the substituent groups on the aromatic ring. For instance, electron-donating groups, such as methyl groups, can enhance the rate of electrophilic attack by hydroxyl radicals, leading to faster degradation. The hydroxymethyl group in this compound is also an electron-donating group, suggesting that this compound would be susceptible to degradation by AOPs.

Ozonation: Ozone can react directly with phenolic compounds or decompose to form hydroxyl radicals, which then attack the aromatic ring. The degradation of alkylphenols by ozonation has been shown to be effective, with removal efficiencies influenced by pH and ozone dosage. nih.gov

Photocatalysis: In the presence of a semiconductor catalyst like TiO2 and UV light, highly reactive species are generated that can mineralize organic pollutants. The photocatalytic degradation of various substituted phenols has been extensively studied, with the degradation rates being dependent on factors such as catalyst loading, pH, and the initial concentration of the pollutant. mdpi.com

The degradation of this compound via AOPs would likely proceed through initial attack by hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates. The hydroxymethyl group itself can also be oxidized.

Identification and Mechanistic Understanding of Degradation Byproducts

The degradation of phenolic compounds through AOPs typically involves a series of reactions that lead to the formation of various byproducts before complete mineralization to carbon dioxide and water. The identification of these intermediates is crucial for understanding the degradation pathway and assessing the potential toxicity of the treated water.

For substituted phenols, the initial step in the degradation process is often the addition of a hydroxyl radical to the aromatic ring, forming di- and tri-hydroxylated derivatives. This is followed by the opening of the aromatic ring, which generates short-chain carboxylic acids such as maleic, oxalic, and formic acid.

In the case of this compound, the degradation pathway is expected to involve several key steps:

Hydroxylation of the aromatic ring: Attack by hydroxyl radicals will likely lead to the formation of catechols and hydroquinones.

Oxidation of the hydroxymethyl group: The hydroxymethyl group can be oxidized to a formyl group (aldehyde) and subsequently to a carboxyl group (carboxylic acid).

Ring cleavage: The aromatic ring of the hydroxylated intermediates will eventually break open, forming aliphatic compounds.

Mineralization: The short-chain organic acids will be further oxidized to CO2 and H2O.

A potential degradation pathway for this compound is illustrated below, based on the known degradation mechanisms of similar compounds.

Table 2: Potential Degradation Byproducts of this compound

| Byproduct Type | Potential Compounds |

|---|---|

| Hydroxylated Intermediates | 4-(Hydroxymethyl)-3,5-dimethylbenzene-1,2-diol |

| Oxidized Side-Chain Products | 4-Formyl-3,5-dimethylphenol, 4-Carboxy-3,5-dimethylphenol |

| Ring-Opening Products | Maleic acid, Oxalic acid, Formic acid |

Kinetic Modeling of Environmental Transformation

Kinetic modeling is an essential tool for predicting the rate of degradation of pollutants in the environment and for optimizing the design of treatment processes. The degradation of many phenolic compounds by AOPs can be described by pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the pollutant.

The rate constant for the degradation of a substituted phenol is highly dependent on the nature of the substituents. Electron-donating groups generally increase the reaction rate with electrophilic species like hydroxyl radicals. Therefore, the presence of two methyl groups and a hydroxymethyl group on the aromatic ring of this compound is expected to result in a relatively high degradation rate constant compared to unsubstituted phenol.

While a specific kinetic model for the environmental transformation of this compound has not been developed, the degradation kinetics can be approximated using models developed for other phenolic compounds. For example, the Langmuir-Hinshelwood model is often used to describe the kinetics of photocatalytic degradation on the surface of a catalyst.

Further research is needed to determine the specific rate constants and to develop a comprehensive kinetic model for the degradation of this compound under various environmental conditions and in different AOP systems. Such a model would be invaluable for assessing the environmental risk of this compound and for designing effective remediation strategies.

Mechanistic Toxicological Studies and Ecotoxicological Implications

Elucidation of Specific Toxicity Mechanisms (e.g., neurotoxicity, genotoxicity for related compounds)

The toxicity of phenolic compounds is generally attributed to their ability to act as protoplasmic poisons. rfppl.co.in They possess both hydrophilic and lipophilic properties, allowing for efficient passage through cellular membranes, which leads to the denaturation of essential proteins and subsequent cell death and necrosis. nih.gov

Neurotoxicity: For related compounds like xylene and other solvents, neurotoxicity is a well-documented hazard. nih.gov The lipophilic nature of these compounds allows them to interact with and disrupt nerve cell membranes, altering permeability and interfering with nerve impulse signaling. nih.gov Acute exposure to phenolic vapors can lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, and confusion. nih.govmhmedical.com Chronic exposure to related solvents has been associated with more persistent neurological effects, such as cognitive impairment, poor impulse control, and anxiety. nih.gov While specific data on 4-(hydroxymethyl)-3,5-dimethylphenol is unavailable, its phenolic structure suggests a potential for similar CNS effects. Studies on nonylphenol, an alkylphenol, have shown it can induce oxidative stress in the hippocampus and cortex, key brain regions for memory and learning. nih.gov

Genotoxicity: The genotoxic potential of xylenol isomers, which are structurally similar to this compound, has been investigated. Generally, xylenols are not considered to be mutagenic or genotoxic carcinogens. windows.netindustrialchemicals.gov.au Studies on m-cresol, another related compound, also indicate a lack of mutagenicity. epa.gov However, it is known that phenol (B47542) can increase the formation of free radicals in the skin, leading to oxidative damage of DNA. nih.gov Furthermore, the metabolic transformation of phenols can sometimes lead to the formation of quinones, which are electrophilic and can bind to DNA, representing a potential genotoxic mechanism. acs.org Some phenolic compounds have been shown to be cytotoxic by inhibiting cellular DNA in a concentration-dependent manner, though this does not necessarily equate to genotoxicity (DNA damage). researchgate.net

Systemic Toxicity: Analogous compounds such as 3,5-dimethylphenol (B42653) are known to be highly toxic and corrosive, capable of causing damage to the kidneys, liver, pancreas, and spleen upon systemic absorption. noaa.gov Phenol and its derivatives can cause widespread capillary damage and coagulation necrosis by precipitating proteins. rfppl.co.in The metabolites of phenol, including hydroquinone (B1673460) and catechol, are also toxic and contribute to systemic effects. rfppl.co.in

Molecular Basis of Aquatic Organism Impact

Phenolic compounds are recognized as significant aquatic pollutants due to their toxicity to fish and other aquatic life, even at low concentrations. windows.netresearchgate.net The primary mechanism of toxicity in aquatic organisms is related to their ability to act as narcotics, disrupting cell membrane function. nih.gov

The hydrophobicity of a phenol, often measured by its octanol-water partition coefficient (log K(ow)), is a key determinant of its aquatic toxicity. nih.gov A higher log K(ow) value generally correlates with higher toxicity because it facilitates the compound's partitioning into the lipid-rich membranes of aquatic organisms, disrupting their structure and function. nih.gov For many phenols, this disruption of membrane integrity is the primary mode of toxic action, a mechanism known as polar narcosis. nih.gov

Substituted phenols can interfere with critical biological processes. For example, they can uncouple oxidative phosphorylation in mitochondria, which disrupts cellular energy production. nih.gov This leads to increased oxygen consumption and heat production, which can be fatal to the organism. The toxicity of phenols in aquatic environments can also be influenced by environmental factors such as pH, which affects the degree of ionization of the compound. nih.gov

| Organism Type | Species | Test Duration | Endpoint | Toxicity Value (µg/L) |

|---|---|---|---|---|

| Freshwater Fish | Two species | 96 hours | LC50 | 7,800 - 17,000 |

| Freshwater Crustacean | One species | 48 hours | EC50 | 2,100 - 2,370 |

| Freshwater Protozoan | One species | 60 hours | IC50 (population growth) | 130,510 |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. IC50: Inhibitory concentration for 50% of the test population.

Quantitative Structure-Activity Relationship (QSAR) in Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. tandfonline.com For phenolic compounds, QSAR has been widely applied to predict toxicity to various organisms, including aquatic species like Tetrahymena pyriformis and Photobacterium phosphoreum. tandfonline.comnih.govresearchgate.net

The development of a QSAR model involves identifying molecular descriptors that correlate with toxicity. For phenols, key descriptors often include:

Hydrophobicity (log K(ow)): As mentioned, this is often the most critical parameter for predicting baseline toxicity (narcosis). nih.govnih.gov

Electronic Parameters: Descriptors like the energy of the lowest unoccupied molecular orbital (E(LUMO)) can indicate a compound's potential to act as an electrophile. nih.govmdpi.com The acid dissociation constant (pKa) is also important as it determines the ionization state of the phenol at a given pH. nih.gov

Steric Descriptors: The size and shape of the molecule and its substituents can influence how it interacts with biological receptors or membranes. rotman-baycrest.on.ca

By establishing a mathematical relationship between these descriptors and experimentally determined toxicity values for a set of related phenols, a QSAR model can be built. tandfonline.comijsmr.in These models can then be used to estimate the toxicity of untested compounds like this compound, reducing the need for extensive animal testing. researchgate.net Studies have shown that for phenols, models combining hydrophobicity with electronic and steric parameters can successfully predict toxicity across different mechanisms, from polar narcosis to electrophilic reactivity. nih.gov

Cellular and Subcellular Mechanistic Responses to this compound and Analogs

At the cellular level, phenolic compounds can elicit a range of responses depending on their concentration and the cell type. The primary mechanism involves the disruption of cellular and organellar membranes due to the compound's lipophilic nature. nih.gov

Membrane Damage and Protein Denaturation: Phenols are known to denature and precipitate proteins, which disrupts cellular function and can lead to coagulation necrosis. rfppl.co.inmhmedical.com This action is not specific and affects numerous proteins, including enzymes and structural components. The interaction with the lipid bilayer of cell membranes compromises their integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell lysis.

Mitochondrial Dysfunction: Mitochondria are key targets for phenolic compounds. Some substituted phenols are potent uncouplers of oxidative phosphorylation, a process that generates ATP, the cell's main energy currency. nih.gov By disrupting the proton gradient across the inner mitochondrial membrane, these compounds inhibit ATP synthesis, leading to a cellular energy crisis and potentially triggering apoptosis (programmed cell death). nih.gov The pro-oxidant activity of some phenols can also cause mitochondrial toxicity by collapsing the mitochondrial membrane potential. nih.gov

Oxidative Stress and Inflammatory Response: Phenolic compounds can have a dual role, acting as either antioxidants or pro-oxidants. nih.gov Under certain conditions, their metabolism can generate reactive oxygen species (ROS), leading to oxidative stress. nih.govnomuraresearchgroup.com This oxidative stress can damage cellular macromolecules like lipids, proteins, and DNA. nih.gov In response to cellular damage and stress, inflammatory pathways may be activated. Phenols can modulate signaling pathways involved in inflammation, such as the nuclear factor-κB (NF-κB) pathway, which controls the expression of pro-inflammatory proteins. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-(Hydroxymethyl)-3,5-dimethylphenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification of 3,5-dimethylphenol precursors. For example, hydroxymethylation using formaldehyde under alkaline conditions (pH 10–12) at 60–80°C yields the target compound. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of phenol to formaldehyde) and reaction time (4–6 hours) improves yield (≥75%) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substitution patterns (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm and aromatic protons at δ 6.7–7.2 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 280 nm) assess purity (>98%) .

- Mass Spectrometry : ESI-MS confirms molecular weight ([M+H] expected at m/z 166.1) and fragmentation patterns .

Q. How does the hydroxymethyl group influence the compound’s solubility and stability compared to 3,5-dimethylphenol?

- Methodological Answer : The hydroxymethyl group enhances water solubility (logP reduced by ~0.5 units) and introduces pH-dependent stability. At physiological pH (7.4), the compound undergoes slow oxidation, requiring storage under inert atmospheres . Comparative studies via accelerated stability testing (40°C/75% RH for 6 months) show 10–15% degradation, monitored by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. Cross-validate using:

Q. What metabolic pathways are hypothesized for this compound, and how can they be experimentally validated?

- Methodological Answer : Based on structural analogs (e.g., agaritine metabolism), the compound may undergo hepatic Phase I oxidation to carboxylic acids or Phase II glucuronidation. Validation strategies include:

- Isotope Labeling : C-tracing in rodent models to track metabolite distribution .

- LC-MS/MS : Identify glucuronide conjugates (m/z +176) in urine or plasma .

- Enzyme Inhibition Studies : Use CYP450 inhibitors (e.g., ketoconazole) to pinpoint oxidative pathways .

Q. How do substituent positions (hydroxymethyl vs. methoxy) affect the compound’s antioxidant activity in vitro?

- Methodological Answer : Structure-activity relationships (SAR) can be assessed via:

- DPPH/ABTS Assays : Compare radical scavenging IC values for this compound vs. methoxy analogs (e.g., 3,5-dimethoxyphenol). Hydroxymethyl groups typically show 20–30% higher activity due to enhanced hydrogen donation .

- DFT Calculations : Model HOMO-LUMO gaps to predict electron-donating capacity .

Q. What strategies mitigate instability of this compound in aqueous solutions during long-term experiments?

- Methodological Answer :

- pH Buffering : Maintain solutions at pH 5–6 (acetate buffer) to minimize oxidation .

- Antioxidants : Add 0.1% ascorbic acid or BHT to inhibit radical-mediated degradation .

- Lyophilization : Store as a freeze-dried powder under nitrogen; reconstitute fresh before use .